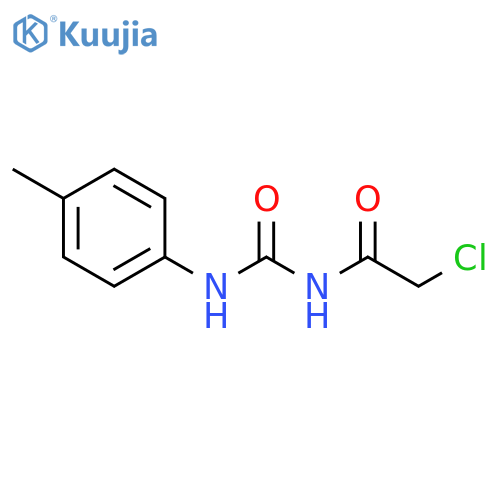Cas no 13558-77-5 (3-(2-chloroacetyl)-1-(4-methylphenyl)urea)

13558-77-5 structure
商品名:3-(2-chloroacetyl)-1-(4-methylphenyl)urea
CAS番号:13558-77-5
MF:C10H11ClN2O2
メガワット:226.659541368484
MDL:MFCD11185266
CID:840303
PubChem ID:323922
3-(2-chloroacetyl)-1-(4-methylphenyl)urea 化学的及び物理的性質
名前と識別子
-
- 1-(2-chloroacetyl)-3-p-tolylurea
- 2-chloro-N-[(4-methylphenyl)carbamoyl]acetamide
- 1-chloroacetyl-3-p-tolyl-urea
- AC1L89MM
- Acetamide, 2-chloro-N-[[(4-methylphenyl)amino]carbonyl]-
- CHEMBL227681
- N-(Chloroacetyl)-N'-(4-methylphenyl)urea
- N-Chloracetyl-N'-< 4-methyl-phenyl> -harnstoff
- N-Chloracetyl-N'-p-tolyl-harnstoff
- N-p-Tolyl-N'-chloracetyl-harnstoff
- NSC287320
- 3-(2-chloroacetyl)-1-(4-methylphenyl)urea
-
- MDL: MFCD11185266
計算された属性
- せいみつぶんしりょう: 226.05103
じっけんとくせい
- PSA: 58.2
- LogP: 2.34580
3-(2-chloroacetyl)-1-(4-methylphenyl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-29260-5.0g |
3-(2-chloroacetyl)-1-(4-methylphenyl)urea |
13558-77-5 | 95.0% | 5.0g |
$1862.0 | 2025-03-19 | |
| TRC | B421620-100mg |
3-(2-chloroacetyl)-1-(4-methylphenyl)urea |
13558-77-5 | 100mg |
$ 250.00 | 2022-06-07 | ||
| Enamine | EN300-29260-2.5g |
3-(2-chloroacetyl)-1-(4-methylphenyl)urea |
13558-77-5 | 95.0% | 2.5g |
$1260.0 | 2025-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315440-250mg |
3-(2-Chloroacetyl)-1-(4-methylphenyl)urea |
13558-77-5 | 95% | 250mg |
¥7932 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315440-100mg |
3-(2-Chloroacetyl)-1-(4-methylphenyl)urea |
13558-77-5 | 95% | 100mg |
¥5563 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315440-1g |
3-(2-Chloroacetyl)-1-(4-methylphenyl)urea |
13558-77-5 | 95% | 1g |
¥13867 | 2023-04-15 | |
| TRC | B421620-10mg |
3-(2-chloroacetyl)-1-(4-methylphenyl)urea |
13558-77-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| Enamine | EN300-29260-0.1g |
3-(2-chloroacetyl)-1-(4-methylphenyl)urea |
13558-77-5 | 95.0% | 0.1g |
$221.0 | 2025-03-19 | |
| Enamine | EN300-29260-5g |
3-(2-chloroacetyl)-1-(4-methylphenyl)urea |
13558-77-5 | 95% | 5g |
$1862.0 | 2023-09-06 | |
| 1PlusChem | 1P00AJRM-250mg |
1-(2-chloroacetyl)-3-p-tolylurea |
13558-77-5 | 95% | 250mg |
$385.00 | 2025-02-25 |
3-(2-chloroacetyl)-1-(4-methylphenyl)urea 関連文献
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
13558-77-5 (3-(2-chloroacetyl)-1-(4-methylphenyl)urea) 関連製品
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
